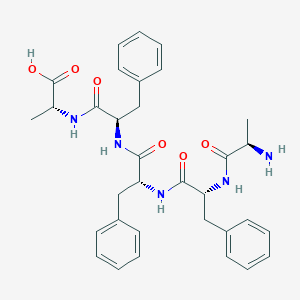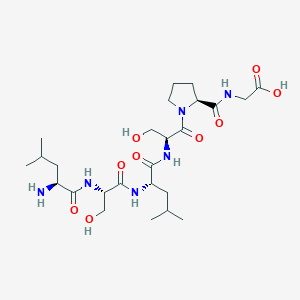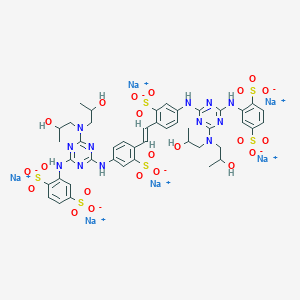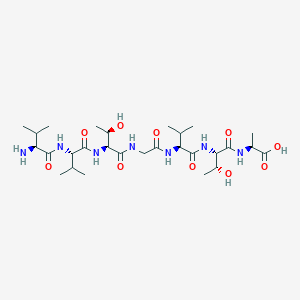
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid is a chemical compound characterized by the presence of a bromine atom, multiple methyl groups, and a trimethylsilyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with a suitable pentenoic acid derivative, followed by bromination and the introduction of trimethylsilyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various organic groups in place of the bromine atom.
Scientific Research Applications
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and trimethylsilyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trimethylsilyl)-3-[(trimethylsilyl)ethynyl]pent-2-en-4-ynol
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial contexts.
Properties
CAS No. |
646501-17-9 |
|---|---|
Molecular Formula |
C11H21BrO2Si |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
4-bromo-2,3,3-trimethyl-5-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C11H21BrO2Si/c1-8(10(13)14)11(2,3)9(12)7-15(4,5)6/h7-8H,1-6H3,(H,13,14) |
InChI Key |
KGONDBPBSBBKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(=C[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)

![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)

silane](/img/structure/B12588548.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)

![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)
